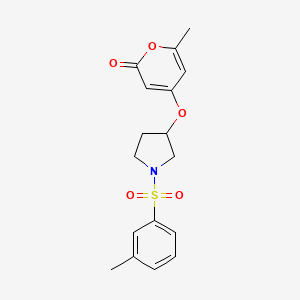
6-methyl-4-((1-(m-tolylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-4-((1-(m-tolylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyranone core structure substituted with a methyl group and a pyrrolidinyl group linked via an ether bond to a tolylsulfonyl moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-((1-(m-tolylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyranone Core: This can be achieved through a condensation reaction between a suitable diketone and an aldehyde under acidic or basic conditions.
Introduction of the Methyl Group: Methylation of the pyranone core can be performed using methyl iodide and a strong base like sodium hydride.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization to ensure high yield and purity.
化学反应分析
Types of Reactions
6-methyl-4-((1-(m-tolylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrrolidinyl or tolylsulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
6-methyl-4-((1-(m-tolylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-methyl-4-((1-(m-tolylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- 6-methyl-4-((1-(p-tolylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
- 6-methyl-4-((1-(o-tolylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
- 6-methyl-4-((1-(phenylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
Uniqueness
The uniqueness of 6-methyl-4-((1-(m-tolylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs
属性
IUPAC Name |
6-methyl-4-[1-(3-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-12-4-3-5-16(8-12)24(20,21)18-7-6-14(11-18)23-15-9-13(2)22-17(19)10-15/h3-5,8-10,14H,6-7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYYIJKVVRRXML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCC(C2)OC3=CC(=O)OC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride](/img/structure/B2569561.png)
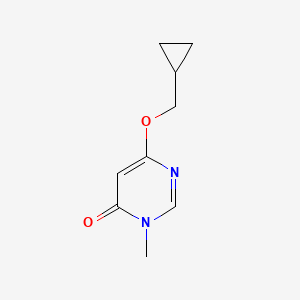
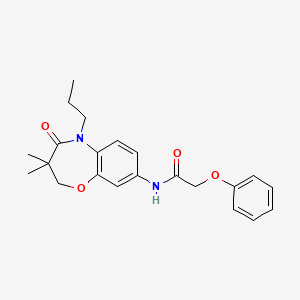
![N-[(2-Bromophenyl)-phenylmethyl]-2-formyl-N-methylbenzenesulfonamide](/img/structure/B2569568.png)

![5-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide](/img/structure/B2569570.png)
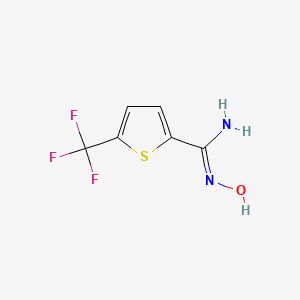
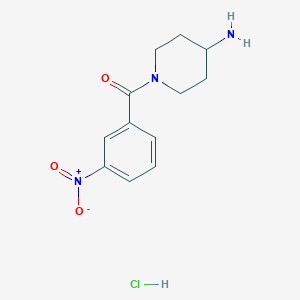
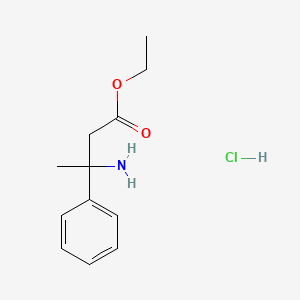
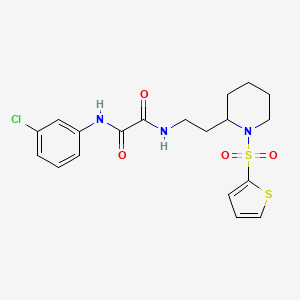
![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2569579.png)
![N-(3,3-diphenylpropyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2569580.png)
![(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one](/img/structure/B2569581.png)
![2-[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2569582.png)
